molecular formula C17H16N2O4 B2766113 N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034250-45-6

N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2766113
CAS No.: 2034250-45-6
M. Wt: 312.325
InChI Key: BJJDNAODFODHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule featuring a fused tetrahydrobenzo[d]isoxazole core linked via a carboxamide group to a [2,3'-bifuran]-5-ylmethyl substituent. Its structural uniqueness lies in the bifuran moiety, which distinguishes it from other analogs with aromatic or aliphatic substituents.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(16-13-3-1-2-4-15(13)23-19-16)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h5-8,10H,1-4,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDNAODFODHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by functionalization to introduce the bifuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used for electrophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrobenzo[d]isoxazole-3-carboxamide Class

The tetrahydrobenzo[d]isoxazole-3-carboxamide scaffold has been extensively modified to optimize antitubercular activity. Key analogs include:

Compound 6 ():
  • Structure: 5-(tert-Butyl)-N-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide.
  • Activity: IC₅₀ = 90 nM against MTB PS, identified via high-throughput screening.
  • Key Features: The tert-butyl group enhances hydrophobic interactions, while the naphthalene moiety contributes to π-π stacking in the enzyme’s active site .
Ligand 6 ():
  • Structure: (S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide.
  • Physical Data: LD₅₀ = 2082 mg kg⁻¹; chemical formula C₂₂H₂₆N₄O₃.
  • Key Features: Incorporates a benzyl-oxadiazole group, which may improve metabolic stability compared to naphthalene derivatives .
Target Compound:
  • Structure: N-([2,3'-Bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide.
  • However, its activity against MTB PS remains unquantified in available literature.

Comparative Analysis of Structural and Functional Properties

Parameter Compound 6 () Ligand 6 () Target Compound
Core Structure Tetrahydrobenzo[d]isoxazole Tetrahydrobenzo[d]isoxazole Tetrahydrobenzo[d]isoxazole
Substituent Naphthalen-2-ylmethyl Benzyl-oxadiazole [2,3'-Bifuran]-5-ylmethyl
IC₅₀ (MTB PS) 90 nM Not reported Not reported
LD₅₀ (Acute Toxicity) Not reported 2082 mg kg⁻¹ Not reported
Chemical Formula C₂₇H₂₈N₄O₂ C₂₂H₂₆N₄O₃ C₁₉H₁₈N₂O₄
Key Observations:

Substituent Impact on Activity: Compound 6’s naphthalene group provides strong hydrophobic interactions critical for PS inhibition, as evidenced by its low IC₅₀ .

Metabolic and Toxicological Profiles:

  • Ligand 6’s benzyl-oxadiazole group correlates with a moderate LD₅₀ (2082 mg kg⁻¹), suggesting acceptable acute toxicity .
  • Bifuran-containing compounds are historically associated with metabolic stability due to resistance to oxidative degradation, which could favor the target compound’s pharmacokinetics.

Comparison with Non-Isoxazole Analogs ()

Compounds such as 7a–7d (tetrahydrobenzo[b]thiophene-urea derivatives) highlight structural diversity in PS inhibitors:

  • Structural Differences: Replacement of the isoxazole core with thiophene and substitution with urea/benzoyl groups.
  • However, their PS inhibition activity remains uncharacterized in the provided evidence .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tetrahydrobenzo[d]isoxazole core with a bifuran moiety, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4

This compound features:

  • Bifuran moiety : Enhances electronic and steric properties.
  • Tetrahydrobenzo[d]isoxazole core : Confers potential biological activity.
  • Carboxamide functional group : Contributes to solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The compound's unique structure allows it to interact with various biological targets effectively.

Compound Activity Mechanism
This compoundAntimicrobialInhibition of bacterial growth through cell membrane disruption
4,5,6,7-Tetrahydrobenzo[d]isoxazoleAntibacterialDisruption of bacterial cell wall synthesis
BenzofuransAntimicrobialInterference with nucleic acid synthesis

The incorporation of the bifuran unit is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The isoxazole ring in similar compounds has been associated with significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving related isoxazole derivatives has shown that they can modulate pathways associated with neuroprotection by inhibiting excitotoxicity and promoting neuronal survival.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor modulation : It could interact with neurotransmitter receptors or other cellular targets to mediate neuroprotective effects.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Cycloaddition Reactions : Bifuran derivatives react with appropriate precursors under catalytic conditions to form the isoxazole ring.
  • Oxidation and Reduction Reactions : These reactions can modify functional groups to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling bifuran-derived amines with tetrahydrobenzoisoxazole carboxamides. For example, equimolar reactions in 1,4-dioxane at room temperature (RT) with benzoylisothiocyanate derivatives yield carboxamide analogs . Cyclization steps may require ultrasonic irradiation (e.g., 4 hours in ethanol with Yb(OTf)₃ catalysis) to achieve >95% purity . Optimizing solvent choice (e.g., methanol vs. dioxane) and reaction time is critical for yield improvements.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts for bifuran protons (δ ~6.5–7.5 ppm) and tetrahydrobenzoisoxazole methylene groups (δ ~1.8–2.5 ppm). Compare with reference data for structurally related compounds (e.g., N-aryl-isoxazolo[5,4-b]pyridines) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS at 70 eV) and fragmentation patterns, ensuring alignment with calculated m/z values .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with GPCRs or kinase targets, leveraging structural similarities to bioactive isoxazole-carboxamides .
  • Enzyme Inhibition Studies : Test against cyclooxygenase (COX) or cytochrome P450 isoforms, given the compound’s trifluoromethyl and furan motifs, which are known to modulate enzyme activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the bifuran or tetrahydrobenzoisoxazole rings) impact biological activity?

  • Methodology :

  • SAR Analysis : Synthesize analogs with halogen (Cl, F) or trifluoromethyl groups at specific positions (e.g., para to the amide bond) and compare IC₅₀ values in cytotoxicity assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like β-amyloid or tau proteins, guided by the compound’s heterocyclic rigidity .

Q. How can contradictory data in solubility or bioactivity across studies be resolved?

  • Methodology :

  • Solubility Profiling : Use shake-flask or HPLC-UV methods in buffers (pH 1–7.4) to identify pH-dependent solubility changes, which may explain discrepancies .
  • Meta-Analysis : Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to isolate confounding variables like impurity levels (>95% purity required for reproducibility) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce acetyl or phosphate groups to the hydroxyl moiety to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation) and guide structural stabilization .

Key Considerations

  • Contradiction Handling : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize variability in yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.